(3-Ethoxy-5-fluorophenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxy-5-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H17FOSi It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with ethoxy and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-5-fluorophenyl)trimethylsilane typically involves the reaction of 3-ethoxy-5-fluorophenylmagnesium bromide with trimethylsilyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-5-fluorophenyl)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
(3-Ethoxy-5-fluorophenyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It can be used to modify surfaces and create hydrophobic coatings.
Catalysis: It can be used as a ligand or a reagent in catalytic processes.
Mechanism of Action
The mechanism of action of (3-Ethoxy-5-fluorophenyl)trimethylsilane in chemical reactions involves the activation of the trimethylsilyl group, which can be displaced by nucleophiles. The ethoxy and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylsilane: Lacks the ethoxy and fluorine substituents, making it less reactive in certain reactions.
(3-Ethoxyphenyl)trimethylsilane: Similar structure but without the fluorine atom, which can affect its reactivity and applications.
(3-Fluorophenyl)trimethylsilane: Lacks the ethoxy group, which can influence its solubility and reactivity.
Uniqueness
(3-Ethoxy-5-fluorophenyl)trimethylsilane is unique due to the presence of both ethoxy and fluorine substituents on the phenyl ring. These groups can enhance its reactivity and make it suitable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C11H17FOSi |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(3-ethoxy-5-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C11H17FOSi/c1-5-13-10-6-9(12)7-11(8-10)14(2,3)4/h6-8H,5H2,1-4H3 |
InChI Key |
MGEFIEVTZBRCLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)[Si](C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.